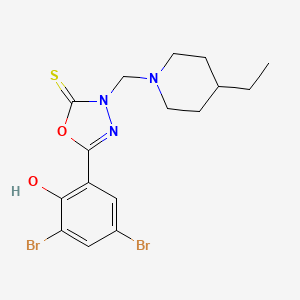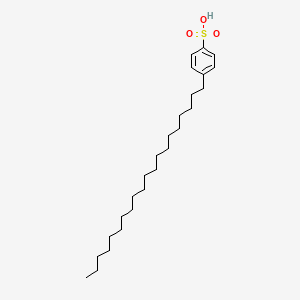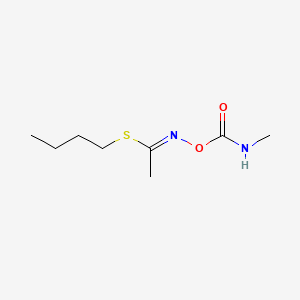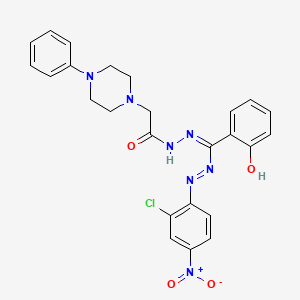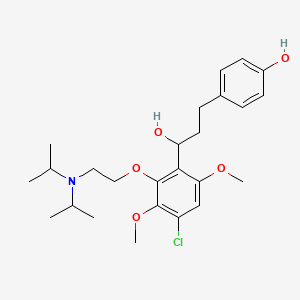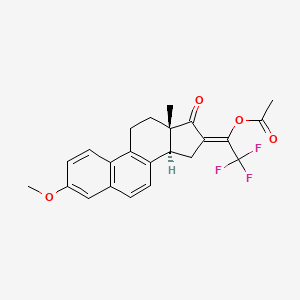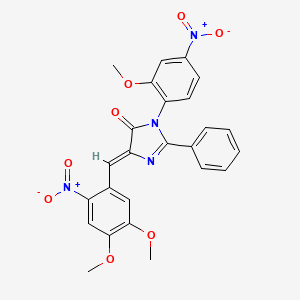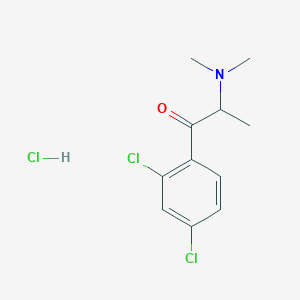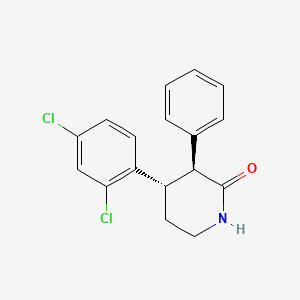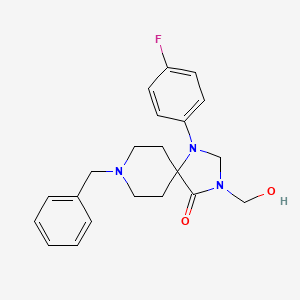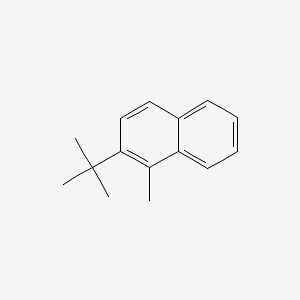
2-(tert-Butyl)-1-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-1-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a tert-butyl group and a methyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1-methylnaphthalene typically involves the alkylation of 1-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Alkylation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1-methylnaphthalene undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Conditions: Aqueous or acidic medium
Products: Corresponding naphthoquinones or carboxylic acids
-
Reduction:
Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Conditions: Anhydrous, room temperature or elevated temperature
Products: Reduced naphthalene derivatives
-
Substitution:
Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated naphthalene derivatives
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reaction conditions vary depending on the desired transformation, ranging from room temperature to elevated temperatures and different solvent systems.
Major Products
The major products formed from these reactions include oxidized derivatives such as naphthoquinones, reduced derivatives like dihydronaphthalenes, and substituted derivatives like halogenated or nitrated naphthalenes.
Scientific Research Applications
2-(tert-Butyl)-1-methylnaphthalene has several scientific research applications:
-
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of aromatic substitution reactions.
-
Biology:
- Investigated for its potential biological activity and interactions with biological macromolecules.
-
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1-methylnaphthalene involves its interaction with specific molecular targets and pathways. The tert-butyl group and the naphthalene ring contribute to its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs the incoming electrophile to specific positions on the naphthalene ring. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- 2-(tert-Butyl)naphthalene
Uniqueness
2-(tert-Butyl)-1-methylnaphthalene is unique due to the presence of both a tert-butyl group and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
73652-75-2 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-tert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-13-8-6-5-7-12(13)9-10-14(11)15(2,3)4/h5-10H,1-4H3 |
InChI Key |
XMVIROUTBQYNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


